molecular formula C15H11F3O3 B8166593 Methyl 5-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate

Methyl 5-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166593
M. Wt: 296.24 g/mol
InChI Key: UCFBNIWKPAEXSQ-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate is a complex organic compound characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate typically involves multiple steps, including the formation of the biphenyl core, introduction of the trifluoromethyl group, and esterification. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity. The choice of reagents and catalysts, as well as reaction conditions, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Methyl 5-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability and efficacy. The hydroxyl and carboxylate groups may participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-hydroxy-3’-(difluoromethyl)-[1,1’-biphenyl]-3-carboxylate
  • Methyl 5-hydroxy-3’-(chloromethyl)-[1,1’-biphenyl]-3-carboxylate
  • Methyl 5-hydroxy-3’-(methyl)-[1,1’-biphenyl]-3-carboxylate

Uniqueness

Methyl 5-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

methyl 3-hydroxy-5-[3-(trifluoromethyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-14(20)11-5-10(7-13(19)8-11)9-3-2-4-12(6-9)15(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFBNIWKPAEXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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